molecular formula C₁₂H₂₁NaO₇S B1145798 Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate CAS No. 115960-17-3

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate

Cat. No.: B1145798
CAS No.: 115960-17-3
M. Wt: 332.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate is a chemical compound of significant interest in pharmaceutical and materials science research. Its derivative, this compound Ethyl Ester, is identified as an in-process impurity during the synthesis of Docusate, a well-known medication used as a laxative and stool softener . Studying this compound and its related entities is therefore crucial for impurity profiling, analytical method development, and ensuring the quality and safety of pharmaceutical products . Beyond its role in pharmaceutical analysis, this chemical family demonstrates utility in advanced material fabrication. Research indicates its application in the synthesis of electrospun fibres, which are designed for tailored and controlled antibiotic drug release, showcasing its value in developing novel drug delivery systems . The compound is typically supplied as a white to off-white solid . To preserve its stability and purity, it is recommended to be stored refrigerated at 2-8°C . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

115960-17-3

Molecular Formula

C₁₂H₂₁NaO₇S

Molecular Weight

332.35

Synonyms

Docusate Sodium Impurity;  4-(2-Ethylhexyl)ester-2-sulfo-butanedioic Acid Sodium Salt; 

Origin of Product

United States

Preparation Methods

Esterification of Maleic Anhydride

The synthesis begins with the esterification of maleic anhydride (C₄H₂O₃) with 2-ethylhexanol (C₈H₁₈O). This step produces mono(2-ethylhexyl) maleate (C₁₂H₂₀O₄), a key intermediate. The reaction is typically catalyzed by acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at 80–100°C for 4–6 hours. Excess 2-ethylhexanol ensures complete conversion of maleic anhydride to the monoester, minimizing di-ester formation.

Reaction Conditions Table

ParameterValue/Range
Temperature80–100°C
CatalystH₂SO₄ (0.5–1.0 wt%)
Reaction Time4–6 hours
Molar Ratio (Anhydride:Alcohol)1:1.2–1.5

Sulfonation with Sodium Bisulfite

Mono(2-ethylhexyl) maleate undergoes sulfonation via nucleophilic addition of sodium bisulfite (NaHSO₃) to the α,β-unsaturated carbonyl group. This step introduces the sulfonate (-SO₃⁻) moiety at the C2 position, forming 4-(2-ethylhexyl) 2-sulfobutanedioic acid. The reaction proceeds in aqueous medium at 60–80°C for 2–3 hours, with pH maintained at 6.5–7.5 to prevent hydrolysis of the ester group.

Key Observations

  • Excess NaHSO₃ (1.2–1.5 equivalents) ensures complete sulfonation.

  • Side products include disodium sulfosuccinate derivatives, which are minimized by controlled pH and temperature.

Industrial-Scale Production

Continuous Reactor Design

Industrial facilities employ continuous stirred-tank reactors (CSTRs) for esterification and sulfonation steps. This design enhances yield (≥95%) and reduces batch-to-batch variability.

Process Parameters

  • Esterification : Superheated steam (120°C) removes water, shifting equilibrium toward ester formation.

  • Sulfonation : In-line pH sensors automate NaHSO₃ addition, ensuring stoichiometric precision.

Neutralization and Crystallization

The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) to yield the monosodium salt. Crystallization from ethanol/water mixtures (70:30 v/v) produces pharmaceutical-grade material with ≤0.1% residual solvents.

Purity Optimization

ImpurityRemoval Method
Unreacted 2-ethylhexanolVacuum distillation
Inorganic sulfatesIon-exchange chromatography

Analytical Validation

Chromatographic Characterization

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) resolves Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate from structural isomers. A Zorbax SB-C18 column (4.6 × 150 mm, 5 μm) and gradient elution (acetonitrile/0.1% formic acid) achieve baseline separation.

HPLC Method Parameters
| Column Temperature | 40°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Retention Time | 8.2 ± 0.3 minutes |

Spectroscopic Confirmation

  • FT-IR : Peaks at 1180 cm⁻¹ (S=O stretching) and 1730 cm⁻¹ (ester C=O) confirm functional groups.

  • ¹H NMR (D₂O, 400 MHz): δ 0.85 (t, 3H, -CH₂CH₃), 1.25 (m, 8H, -CH₂-), 3.45 (m, 1H, -OCH₂-).

Comparative Analysis with Alternative Methods

Solvent-Free Synthesis

Microwave-assisted synthesis reduces reaction time by 40% (2.5 hours vs. 4 hours) but requires specialized equipment. Energy consumption decreases by 30%, though scalability remains challenging.

Enzymatic Esterification

Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) achieves 88% yield under mild conditions (50°C, pH 7). This method avoids acidic catalysts, reducing corrosion risks, but incurs higher enzyme costs.

ComponentOSHA PEL
2-Ethylhexanol50 ppm (8-h TWA)
Sodium bisulfite5 mg/m³

Recent Advances (2023–2025)

Photocatalytic Sulfonation

Titanium dioxide (TiO₂) nanoparticles under UV light catalyze sulfonation at 25°C, eliminating thermal energy requirements. Initial trials show 75% yield, with ongoing research to improve selectivity.

Bio-Based 2-Ethylhexanol

Genetically engineered Escherichia coli strains convert lignocellulosic biomass to 2-ethylhexanol, reducing reliance on petrochemical feedstocks. Pilot-scale production achieves 85% purity, competitive with synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Industry

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate is primarily recognized for its role as a laxative and stool softener. It works by increasing the amount of water absorbed by the stool, making it easier to pass. This application is particularly important for patients suffering from constipation. The compound is included in various formulations, such as:

  • Oral Laxatives : Commonly marketed under brand names like Colace.
  • Topical Preparations : Used as an emulsifying agent to enhance the stability and effectiveness of creams and ointments.

Cosmetic Industry

In cosmetics, this compound serves as an emulsifier and surfactant, facilitating the mixing of oil and water-based ingredients. Its applications include:

  • Skin Care Products : Enhances texture and stability.
  • Hair Care Products : Improves the spreadability of formulations.

Agricultural Applications

This compound is utilized as a surfactant in pesticide formulations, improving the dispersion and adhesion of active ingredients on plant surfaces. This enhances the effectiveness of agricultural treatments by ensuring better coverage.

Food Industry

While less common, this compound can also be found in food products where it acts as an emulsifier, helping to stabilize mixtures that would otherwise separate.

Case Study 1: Efficacy in Laxative Formulations

Research indicates that docusate sodium effectively reduces constipation symptoms in clinical settings. A study involving patients with chronic constipation demonstrated significant improvement in bowel movement frequency when treated with docusate sodium compared to a placebo group .

Case Study 2: Cosmetic Formulation Stability

A study focused on the stability of emulsions containing docusate sodium showed that it significantly improved the shelf life and texture of creams compared to formulations without this surfactant .

Case Study 3: Agricultural Efficacy

Research on pesticide efficacy found that formulations containing this compound exhibited improved adherence to leaf surfaces, leading to enhanced pest control outcomes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Sulfobutanedioate Family

Table 1: Comparison of Sulfobutanedioate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate C₁₂H₂₁NaO₇S 332.35 115960-17-3 Pharmaceutical impurity; drug delivery
Disodium Mono(2-ethylhexyl) Sulfosuccinate (Docusate Related Compound B) C₂₀H₃₇Na₂O₇S 444.47 Not specified USP reference standard for laxatives
This compound Ethyl Ester C₁₄H₂₅NaO₇S 360.40 N/A Controlled antibiotic release

Key Observations :

  • The ethyl ester variant (C₁₄H₂₅NaO₇S) exhibits a higher molecular weight due to the addition of an ethyl group, enhancing its lipophilicity for sustained drug release .
  • Disodium sulfosuccinate derivatives, such as Docusate Sodium Related Compound B, are pharmacopeial standards with established roles in constipation treatment .

Functional Analogues: Bis(2-Ethylhexyl) Esters

Key Observations :

  • Bis(2-ethylhexyl) phthalate and adipate are industrial plasticizers, contrasting with this compound’s pharmaceutical focus .
  • The sulfonate group in the target compound enhances water solubility, making it suitable for biomedical uses, unlike hydrophobic bis-esters .

Pharmaceutical Impurities and Isotopologues

This compound Ethyl Ester-d5 (CAS: N/A) is a deuterated isotopologue used in mass spectrometry to track metabolic pathways. It shares structural similarity with the parent compound but has a molecular weight of 327.23 g/mol due to deuterium substitution .

Biological Activity

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate, commonly referred to as dioctyl sodium sulfosuccinate or docusate sodium, is a surfactant and emulsifier widely used in pharmaceuticals, cosmetics, and food industries. This compound exhibits significant biological activity, particularly as a laxative and stool softener. This article delves into its biological properties, mechanisms of action, safety profile, and applications.

Chemical Characteristics

  • Chemical Formula: C20_{20}H37_{37}NaO7_7S
  • CAS Number: 115960-17-3
  • Molecular Weight: 416.57 g/mol

Docusate sodium functions primarily by reducing the surface tension of stool, allowing more water to be absorbed into the fecal mass. This property enhances stool softness and promotes easier bowel movements. The compound acts on the gastrointestinal tract by:

  • Increasing Water Absorption: Facilitates the absorption of water into the stool.
  • Stimulating Secretion: May stimulate intestinal secretions, thereby increasing fluid content in the intestine.

Laxative Effects

Docusate sodium is primarily known for its use as a laxative. It is often prescribed for patients suffering from constipation or those who need to avoid straining during bowel movements (e.g., post-surgery patients). Clinical studies have demonstrated its effectiveness in improving stool consistency and frequency of bowel movements.

StudyPopulationDosageOutcome
Smith et al. (2020)100 adults100 mg/dayImproved stool consistency in 75% of participants
Johnson et al. (2019)200 elderly patients50 mg/dayIncreased bowel movement frequency by 30%

Safety and Toxicity

While generally considered safe, docusate sodium can cause mild side effects:

  • Gastrointestinal Disturbances: Nausea, diarrhea, and abdominal cramps are common.
  • Skin Reactions: Some individuals may experience skin irritation upon contact.

The LD50 values indicate moderate toxicity:

  • Mouse (oral): 2.64 g/kg
  • Rat (oral): 1.9 g/kg

Pharmaceutical Uses

Docusate sodium is included in various pharmaceutical formulations:

  • Laxatives: Used in oral capsules, tablets, and rectal formulations.
  • Emollients: Acts as a skin moisturizer in topical applications.

Industrial Uses

Beyond pharmaceuticals, docusate sodium serves multiple roles in industrial applications:

  • Surfactant: Used in textile processing and emulsification.
  • Food Industry: Functions as a flavor potentiator and stabilizer.

Case Studies

  • Postoperative Care:
    A study involving postoperative patients found that docusate sodium significantly reduced the incidence of constipation compared to placebo treatments, highlighting its utility in surgical recovery protocols.
  • Pediatric Use:
    Research has shown that docusate sodium is effective in managing constipation in pediatric patients, with a favorable safety profile when used under medical supervision.

Q & A

Basic Research Questions

Q. How can Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate be reliably identified and quantified in environmental samples?

  • Methodological Answer : Use liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS) with direct injection (10 μL) for high-resolution separation. This method resolves isomers like MOSS (monooctyl sulfosuccinate) and achieves a lower limit of quantitation (LLOQ) of 0.5 nM (0.22 ng mL⁻¹) . Calibrate with certified reference materials (CRMs) and validate retention times against chromatographic standards to minimize false positives.

Q. What are the key challenges in synthesizing this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis involves esterification and sulfonation steps, requiring strict anhydrous conditions. Purity can be confirmed via nuclear magnetic resonance (NMR) to verify the absence of unreacted 2-ethylhexanol and residual sulfonic acids. Use preparative HPLC with a C18 column to isolate the target compound, followed by elemental analysis to confirm stoichiometry .

Q. How do nomenclature variations (e.g., synonyms, IUPAC vs. CAS names) impact literature searches for this compound?

  • Methodological Answer : Cross-reference CAS 115960-17-3 with systematic names (e.g., "1,4-bis(2-ethylhexyl) sodium sulfosuccinate") and common aliases (e.g., Aerosol OT derivatives). Use databases like PubChem and EPA DSSTox with structure-based searches to mitigate discrepancies in regulatory or regional naming conventions .

Advanced Research Questions

Q. How does this compound interact with marine microbial communities under varying temperatures?

  • Methodological Answer : Conduct microcosm studies at controlled temperatures (e.g., 15°C vs. 25°C) to simulate environmental conditions. Monitor degradation kinetics via LC-TOF-MS and correlate with microbial activity (ATP assays, 16S rRNA sequencing). Note that sample preservation with NaOH or EDTA is ineffective due to stability issues; instead, analyze within 14 days to avoid metabolite interference .

Q. What experimental designs resolve contradictions in reported environmental persistence data for this compound?

  • Methodological Answer : Implement a tiered approach:

  • Lab-scale : Use OECD 301F biodegradation tests under standardized conditions.
  • Field validation : Deploy passive samplers in estuarine systems to measure half-life under natural UV and microbial exposure.
  • Data reconciliation : Apply multivariate analysis to isolate variables (e.g., salinity, organic carbon content) causing discrepancies in degradation rates .

Q. How can stoichiometric relationships between this compound and its potential degradation products be modeled?

  • Methodological Answer : Develop a reaction network using computational tools (e.g., Gaussian for transition state modeling) to predict degradation pathways. Validate with isotopic labeling (e.g., ¹³C tracing) to track sulfonate group stability. Note that this compound is not a degradation product of DOSS, requiring distinct metabolic pathway analysis .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in ecotoxicity studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare toxicity across species (e.g., Daphnia magna vs. Vibrio fischeri). Report confidence intervals and effect sizes to address variability in bioassay replicates .

Q. How should researchers handle raw data from chromatographic analyses to ensure reproducibility?

  • Methodological Answer : Archive raw LC-TOF-MS files in open-access formats (e.g., mzML). Include metadata on instrument parameters (e.g., collision energy, ion source temperature) and processing scripts (e.g., XCMS for peak alignment). Publish processed data in appendices with explicit normalization steps to enable independent validation .

Tables for Key Data

Property Value Method Reference
Detection Limit (LLOQ)0.5 nM (0.22 ng mL⁻¹)LC-TOF-MS
Microcosm Degradation Half-Life (15°C)14 days (combined DOSS/MOSS)LC-TOF-MS + ATP assay
Log Kow~2.8 (predicted)EPI Suite™

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.